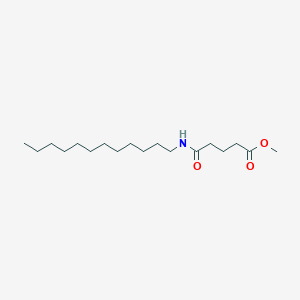
Methyl 5-(dodecylamino)-5-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(dodecylamino)-5-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by a long dodecyl chain attached to an amino group, which is further connected to a pentanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(dodecylamino)-5-oxopentanoate typically involves the esterification of 5-(dodecylamino)-5-oxopentanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Starting Materials: 5-(dodecylamino)-5-oxopentanoic acid, methanol
Catalyst: Sulfuric acid or hydrochloric acid
Reaction Conditions: Reflux for 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the continuous feeding of reactants into the reactor, where they undergo esterification under controlled temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(dodecylamino)-5-oxopentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 5-(dodecylamino)-5-oxopentanoic acid and methanol.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Hydrolysis: 5-(dodecylamino)-5-oxopentanoic acid and methanol
Reduction: 5-(dodecylamino)-5-hydroxypentanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Methyl 5-(dodecylamino)-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-(dodecylamino)-5-oxopentanoate is largely dependent on its structural features. The long dodecyl chain imparts hydrophobic properties, while the ester and amino groups provide sites for chemical reactivity. In biological systems, it may interact with cell membranes, altering their permeability and function. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(dodecylamino)propanoate
- 2-(dodecylamino)-2-methylpropanal oxime
- Hydrogen bis[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]benzoato(2-)]chromate(1-), compound with 2-(dodecylamino)ethanol
Uniqueness
Methyl 5-(dodecylamino)-5-oxopentanoate is unique due to its specific structural arrangement, which combines a long hydrophobic chain with reactive ester and amino groups. This combination allows it to function in diverse applications, from chemical synthesis to biological interactions, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
63588-07-8 |
|---|---|
Formule moléculaire |
C18H35NO3 |
Poids moléculaire |
313.5 g/mol |
Nom IUPAC |
methyl 5-(dodecylamino)-5-oxopentanoate |
InChI |
InChI=1S/C18H35NO3/c1-3-4-5-6-7-8-9-10-11-12-16-19-17(20)14-13-15-18(21)22-2/h3-16H2,1-2H3,(H,19,20) |
Clé InChI |
MEIWBKIZYMIXLD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



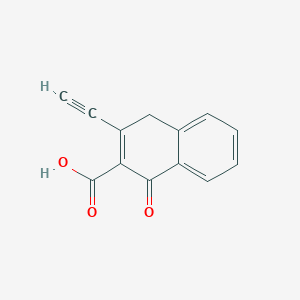
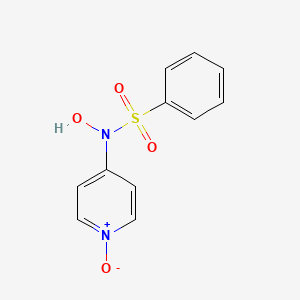
![3,3'-Sulfanediylbis[2-(4-methoxyphenyl)-5-nitro-1H-inden-1-one]](/img/structure/B14512524.png)
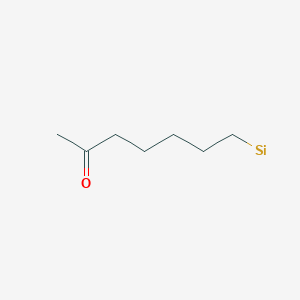

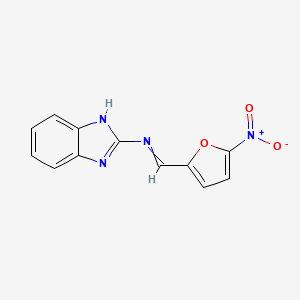
![[Ethyl(methyl)amino]acetonitrile](/img/structure/B14512536.png)
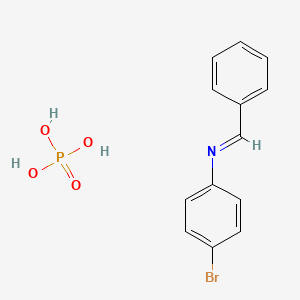
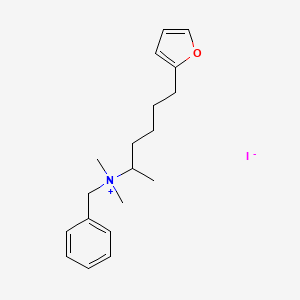
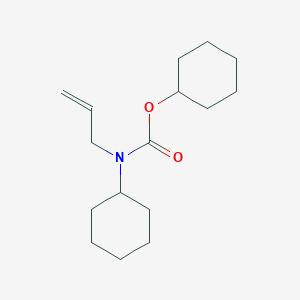
![2-[(Pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione](/img/structure/B14512562.png)
![1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol](/img/structure/B14512567.png)
![3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl-](/img/structure/B14512573.png)
